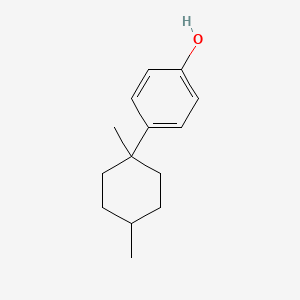
4-(1,4-Dimethylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dimethylcyclohexyl)phenol is an organic compound with the molecular formula C₁₄H₂₀O It is a phenolic compound characterized by a phenol group attached to a cyclohexane ring that is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethylcyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, the reaction of 4-bromo-1,4-dimethylcyclohexane with phenol in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires heating and may be carried out in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the diazotization of aniline derivatives followed by decomposition of the diazonium salts in the presence of sulfuric acid . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves nitric acid, while bromination uses bromine water.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
Scientific Research Applications
4-(1,4-Dimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antiseptic and disinfectant.
Industry: It is used in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-(1,4-Dimethylcyclohexyl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes and proteins through its ability to form hydrogen bonds and interact with hydrophobic regions . This leads to the denaturation of proteins and disruption of cellular processes, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-Phenylphenol
- 4-Cyclohexylphenol
Comparison
4-(1,4-Dimethylcyclohexyl)phenol is unique due to the presence of the dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to other phenols, potentially enhancing its interaction with lipid membranes and increasing its antimicrobial efficacy .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(1,4-dimethylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(2,10-8-11)12-3-5-13(15)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
BFEWJDSIKIKUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
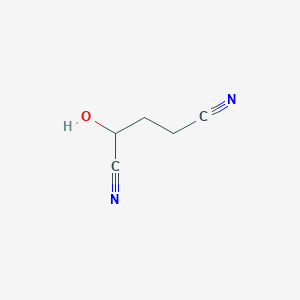
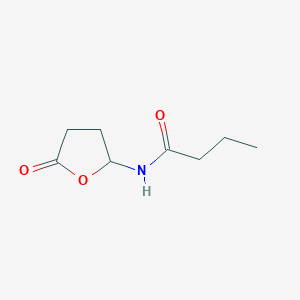
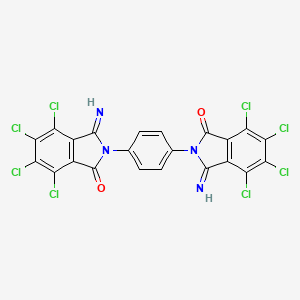
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
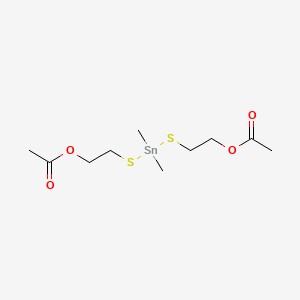
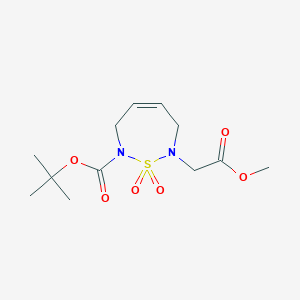
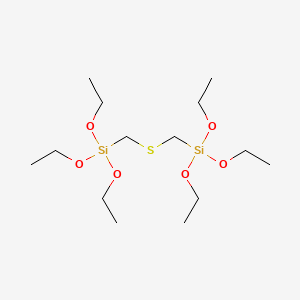
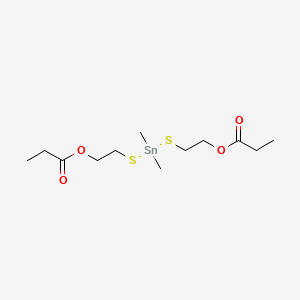
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
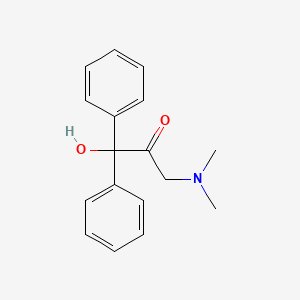
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
